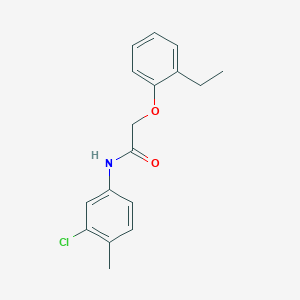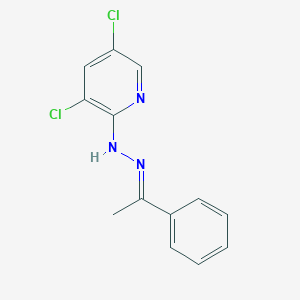![molecular formula C18H27N7 B5552875 2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of the 1,2,4-triazole and pyrazine classes, known for their versatile chemical and pharmacological properties. It incorporates both piperidine and pyrazine units, which are common in various therapeutic agents.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves multi-step processes like etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, a related compound, was achieved with an overall yield of 39% through a four-step process (Zhang et al., 2019). Similar methodologies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structures of compounds containing the piperidine and triazole rings have been analyzed using advanced techniques like DFT calculations. These studies help in understanding the stability and conformational preferences of such molecules (Zhang et al., 2019).
Scientific Research Applications
Genotoxicity Studies
A study on a similar compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine", reveals its potent and selective 5-HT2C agonist properties, which exhibit dose-dependent inhibition of food intake and reduction in body weight in rats. This makes it an attractive candidate for obesity treatment. The research delves into its genotoxicity potential and metabolism, providing a mechanistic basis for its mutagenicity due to bioactivation to a reactive intermediate that covalently bound DNA (Kalgutkar et al., 2007).
Inhibitory Activity on Adhesion Molecules
Another study focuses on "Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine" and their evaluation for inhibitory activity on adhesion molecules such as ICAM-1. These compounds showed potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various models, indicating therapeutic potential for inflammatory diseases (Kaneko et al., 2004).
Antimicrobial and Antifungal Activities
Research into "Novel pyrazolyl-s-triazine derivatives" synthesizes a series of compounds containing the pyrazole and s-triazine derivatives, which were evaluated for antimicrobial and antifungal activities. These studies underline the significance of the pyrazine ring and related structures in drug design, showcasing their diverse biological activities and potential therapeutic applications (Sharma et al., 2017).
Cardiovascular Agents
A study on "1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems" explores their synthesis and evaluates their coronary vasodilating and antihypertensive activities. Among these compounds, specific derivatives were identified as promising cardiovascular agents, highlighting the potential utility of pyrazine derivatives in treating cardiovascular diseases (Sato et al., 1980).
Mechanism of Action
Future Directions
Piperidine derivatives are a rich area of research in medicinal chemistry due to their prevalence in pharmaceuticals . Future research could focus on developing new synthetic methods for piperidine derivatives, exploring their biological activity, and optimizing their properties for drug development .
properties
IUPAC Name |
2-[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7/c1-23-17(14-24-9-3-2-4-10-24)21-22-18(23)15-6-5-11-25(13-15)16-12-19-7-8-20-16/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHTVFCHAKPGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C3=NC=CN=C3)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)